Fmoc-lys(boc)-leu-OH

Description

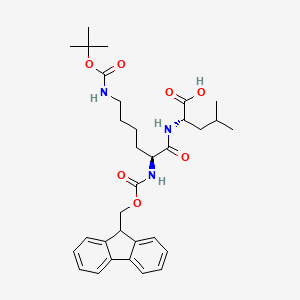

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N3O7/c1-20(2)18-27(29(37)38)34-28(36)26(16-10-11-17-33-30(39)42-32(3,4)5)35-31(40)41-19-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h6-9,12-15,20,25-27H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,36)(H,35,40)(H,37,38)/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZDVQFQQNAKFU-SVBPBHIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Solid Phase Peptide Synthesis Spps Methodologies Utilizing Fmoc Lys Boc Leu Oh

Integration of Fmoc-Lys(Boc)-Leu-OH as a Building Block in Fmoc-SPPS Protocols

The use of pre-formed dipeptide units like this compound in SPPS offers several advantages, including the potential to reduce side reactions and improve the efficiency of synthesizing challenging sequences. chempep.com The integration of this building block requires careful consideration of the entire synthesis workflow, from resin selection to deprotection strategies.

Resin Selection and Functionalization for Lysine- and Leucine-Containing Sequences

The choice of solid support is a critical first step in SPPS, directly influencing the outcome of the synthesis. For peptides incorporating this compound, the selection of the resin depends on whether the final peptide will have a C-terminal carboxylic acid or a C-terminal amide.

2-Chlorotrityl Chloride (2-CTC) Resin : This acid-labile resin is ideal for the synthesis of protected peptide fragments and peptides with a C-terminal carboxylic acid. chempep.comsunresinlifesciences.com Its key advantage lies in the mild cleavage conditions required to release the peptide, which preserves acid-sensitive side-chain protecting groups like Boc. chempep.compeptide.com The steric bulk of the trityl linker also helps to minimize diketopiperazine formation, a common side reaction. chempep.compeptide.com The first amino acid, in this case, Leucine (B10760876), is typically loaded onto the 2-CTC resin using a weak base such as diisopropylethylamine (DIPEA). du.ac.in

Rink Amide Resin : For the synthesis of peptide amides, Rink Amide resin is a popular choice. sigmaaldrich.comappliedpolytech.comsunresinlifesciences.com It is an excellent support for Fmoc-based SPPS and allows for the direct synthesis of C-terminal amide peptides. sigmaaldrich.com Cleavage from Rink Amide resin is typically achieved using a high concentration of trifluoroacetic acid (TFA), which simultaneously removes the Boc protecting group from the lysine (B10760008) side chain. appliedpolytech.compeptide.com Rink Amide ProTide™ resin, a variation with a polyethylene (B3416737) glycol (PEG) and polystyrene core, is particularly suitable for synthesizing peptides up to 30 amino acids in length. cem.com

The functionalization of these resins involves the initial attachment (loading) of the C-terminal amino acid of the desired peptide sequence. The loading capacity of the resin, expressed in mmol/g, is an important parameter that needs to be determined as it dictates the scale of the synthesis. iris-biotech.de For long or difficult sequences, a resin with a lower substitution level is often preferred to minimize peptide aggregation. iris-biotech.de

Table 1: Comparison of Resins for SPPS of Lysine- and Leucine-Containing Peptides

| Resin Type | C-Terminal Functionality | Cleavage Conditions | Key Advantages |

|---|---|---|---|

| 2-Chlorotrityl Chloride (2-CTC) | Carboxylic Acid | Mildly acidic (e.g., 1-5% TFA in DCM) chempep.com | Preserves acid-labile protecting groups, minimizes diketopiperazine formation. chempep.compeptide.com |

| Rink Amide | Amide | Strongly acidic (e.g., 95% TFA) sunresinlifesciences.com | Direct synthesis of peptide amides, good yields. sigmaaldrich.comsunresinlifesciences.com |

Optimization of Coupling Efficiency and Reaction Kinetics

Achieving high coupling efficiency at every step is paramount for the successful synthesis of the target peptide. gyrosproteintechnologies.comiris-biotech.de Inefficient coupling leads to the formation of deletion sequences, which are difficult to separate from the desired product. The coupling of this compound, like any other amino acid or peptide fragment, involves the activation of its carboxylic acid group to facilitate the formation of a peptide bond with the free amine of the growing peptide chain on the resin.

Several factors influence coupling efficiency:

Coupling Reagents : A variety of coupling reagents are available, each with its own mechanism and effectiveness. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). google.com Phosphonium (B103445) salts such as PyBOP and uronium salts like HATU and HBTU are also widely used and are known for their high efficiency, especially for sterically hindered couplings. gyrosproteintechnologies.comgoogle.com

Solvent : N,N-Dimethylformamide (DMF) is the most common solvent in Fmoc-SPPS. However, for difficult sequences prone to aggregation, other solvents like N-methyl-2-pyrrolidone (NMP) or the addition of dimethyl sulfoxide (B87167) (DMSO) can be beneficial. peptide.comnih.gov

Reaction Time and Temperature : Extending the coupling time or performing the reaction at an elevated temperature can improve the yield of difficult couplings. gyrosproteintechnologies.compeptide.com Microwave-assisted SPPS has also emerged as a powerful technique to accelerate reaction rates and improve coupling efficiency. gyrosproteintechnologies.com

Monitoring : Qualitative tests like the Kaiser test or the TNBS test can be used to monitor the completion of the coupling reaction by detecting the presence of free primary amines on the resin. iris-biotech.depeptide.com

Addressing Complexities in SPPS of Lysine- and Leucine-Rich Sequences

Peptide sequences rich in hydrophobic residues like leucine or those with a tendency to form secondary structures can present significant challenges during SPPS.

Mitigation of Aggregation Phenomena and Formation of Difficult Sequences

Peptide chain aggregation on the solid support is a major obstacle in SPPS, leading to poor solvation, incomplete reactions, and low yields. peptide.comsigmaaldrich.com Lysine and leucine-rich sequences can be prone to aggregation due to hydrophobic interactions and the potential for hydrogen bond formation. peptide.comamidetech.com

Several strategies can be employed to mitigate aggregation:

Chaotropic Salts : The addition of chaotropic salts like LiCl or NaClO4 to the reaction mixture can disrupt the hydrogen bonding networks that lead to aggregation. peptide.comsigmaaldrich.com

Special Solvents and Additives : Using solvents like NMP or adding DMSO can improve the solvation of the peptide-resin complex. peptide.comnih.gov A "magic mixture" of DCM, DMF, and NMP has been reported to be effective for hydrophobic peptides. nih.gov

Elevated Temperature and Microwave Synthesis : Performing the synthesis at higher temperatures or using microwave irradiation can help to break up aggregates and improve reaction kinetics. gyrosproteintechnologies.compeptide.com

Backbone Protection : The incorporation of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent the formation of interchain hydrogen bonds. peptide.com

Capping Procedures for Unreacted Sites

If a coupling reaction does not go to completion, unreacted free amines will remain on the resin. If these are not blocked, they will react in the subsequent coupling step, leading to the formation of a deletion peptide impurity that is one amino acid shorter than the target peptide. peptide.com To prevent this, a capping step is introduced.

Capping involves acetylating the unreacted amino groups, rendering them unreactive for future coupling steps. peptide.comstackexchange.com This is typically done using acetic anhydride (B1165640) in the presence of a base like DIPEA or pyridine. chempep.compeptide.com By capping the failure sequences, the purification of the final crude peptide is simplified, as the capped, truncated peptides are more easily separated from the full-length product. stackexchange.com A standard capping procedure involves treating the resin with a solution of acetic anhydride and a base in DMF for about 30 minutes. peptide.com

Table 2: Common Reagents Used in Capping Procedures

| Reagent | Role | Typical Concentration/Solvent |

|---|---|---|

| Acetic Anhydride | Acetylating agent | 50-fold molar excess in DMF chempep.com |

| Diisopropylethylamine (DIPEA) | Base | 50-fold molar excess in DMF chempep.com |

| Pyridine | Base | Can be used as an alternative to DIPEA peptide.com |

Cleavage and Deprotection Strategies from Solid Support

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. mdpi.compowdersystems.com For peptides synthesized using this compound, this process is typically achieved through acidolysis with trifluoroacetic acid (TFA). powdersystems.com The Boc group on the lysine side chain is sensitive to the strong acid conditions required for cleavage from most resins used in Fmoc-SPPS, such as Wang or Rink amide resins. thieme-connect.comresearchgate.net

The composition of the TFA "cocktail" is critical to prevent side reactions caused by reactive cationic species generated from the cleavage of protecting groups and the resin linker. wpmucdn.com These carbocations can alkylate nucleophilic residues like tryptophan, methionine, and tyrosine. researchgate.net Therefore, scavengers are added to the TFA to trap these reactive intermediates.

Common Cleavage Cocktails:

A widely used and effective cleavage cocktail for a variety of peptides is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). mdpi.com TIS acts as a scavenger for carbocations, particularly the trityl cations if Trt groups are present. researchgate.net Water is also added to scavenge tert-butyl cations. wpmucdn.com

For peptides containing sensitive residues, more complex and specialized cocktails are employed. thermofisher.com For instance, Reagent K, a mixture of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT), is a powerful and versatile cleavage reagent. However, due to the toxicity and odor of some of its components, its use is often reserved for particularly challenging sequences. The development of protecting groups like Fmoc-Trp(Boc)-OH has reduced the necessity for such complex mixtures in many cases.

The choice of cleavage cocktail is dictated by the amino acid composition of the peptide. The following table summarizes common cleavage cocktails and their applications.

| Cleavage Cocktail Composition (v/v) | Target Protecting Groups/Residues | Notes |

| TFA/Water/TIS (95:2.5:2.5) | Boc, tBu, Trt, Pbf | A general-purpose, non-malodorous cocktail suitable for many sequences. mdpi.com |

| TFA/Thioanisole/EDT/Anisole (90:5:3:2) (Reagent R) | General Purpose | Effective for final cleavage of peptides from the solid support. chapman.edu |

| TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) (Reagent K) | Arg(Mtr/Pmc), Cys, Met, Trp | A highly effective but toxic and malodorous cocktail for complex peptides. wpmucdn.com |

| TFA/Phenol/Water/TIPS (88:5:5:2) (Reagent B) | General Purpose | Can be used for most peptides. wpmucdn.com |

| 1% TFA in DCM | 2-Chlorotrityl resin | Allows for cleavage while keeping acid-labile side-chain protecting groups intact. researchgate.net |

Detailed Research Findings:

Research has focused on optimizing cleavage conditions to maximize yield and purity while minimizing side reactions. For instance, studies have shown that for peptides containing multiple arginine residues protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), a simple TFA/water/TIS cocktail can be sufficient, avoiding the need for more hazardous reagents. However, for peptides with cysteine residues, the addition of a thiol scavenger like EDT is often recommended to prevent reattachment of the trityl group to the free sulfhydryl. thermofisher.com

In cases where only the peptide needs to be cleaved from a hyper-acid-labile resin like 2-chlorotrityl chloride resin, a very mild solution of 1-5% TFA in dichloromethane (B109758) (DCM) can be used. researchgate.net This allows the peptide to be detached from the support while all acid-labile side-chain protecting groups, including the Boc group on lysine, remain intact. researchgate.net This strategy is particularly useful for the synthesis of protected peptide fragments that can be used in subsequent fragment condensation approaches. acs.org

Incomplete deprotection of side-chain protecting groups can be a significant issue, especially in longer peptides. Extending the cleavage time or performing a second cleavage with fresh reagents can often resolve this problem. For example, sluggish deprotection of N-terminal asparagine protected with a trityl group can be overcome by increasing the cleavage duration.

Applications in the Chemical Synthesis of Complex Peptide and Peptidomimetic Structures

Construction of Branched and Dendrimeric Peptide Scaffolds

The orthogonal protection of the two amino groups in the lysine (B10760008) residue of Fmoc-L-Lys(Boc)-L-Leu-OH makes it an ideal monomer for the synthesis of branched and dendrimeric peptides. chempep.comrsc.org The α-amino group, protected by Fmoc, is used for linear chain elongation, while the ε-amino group, protected by Boc, serves as a branching point. chempep.comacs.orgnih.gov

Following the assembly of a linear peptide sequence using standard Fmoc-based SPPS, the Boc group on the lysine side chain can be selectively removed under acidic conditions, leaving the Fmoc-protected α-amino group and other acid-labile side-chain protecting groups intact. This exposes the ε-amino group for the initiation of a new peptide chain, leading to the formation of a branched structure. This process can be repeated to create highly complex, multi-branched peptides or dendrimers. acs.orgnih.govacs.org

Researchers have successfully employed this strategy to synthesize well-defined lysine dendrimers with high purity and in good yields. acs.orgnih.govacs.org For instance, an efficient solid-phase method has been reported for the preparation of G2 to G4 lysine defect dendrimers with yields ranging from 48–95% within 13 hours. acs.orgnih.govacs.org This approach allows for precise control over the dendrimer's structure, which is crucial for its function. nih.gov

Table 1: Examples of Branched and Dendrimeric Peptides Synthesized Using Lysine Derivatives

| Product | Synthesis Method | Key Features | Yield | Reference |

| G2-G4 Lysine Defect Dendrimers | Solid-Phase Peptide Synthesis | High purity, rapid synthesis | 48-95% | acs.orgnih.govacs.org |

| Branched Peptidoglycan Mimic | Solid-Phase Peptide Synthesis | Utilizes Fmoc-Lys(Fmoc)-OH as branching unit | Not specified | biotage.com |

| Tetra-branched Antimicrobial Peptide | Solid-Phase Peptide Synthesis | Lysine scaffold for multiple antigenic peptide (MAP) | Not specified | biotage.com |

Synthesis of Macrocyclic Peptides and Cyclic Peptidomimetics

Fmoc-L-Lys(Boc)-L-Leu-OH is instrumental in the synthesis of macrocyclic peptides and cyclic peptidomimetics. The orthogonally protected lysine residue can be incorporated into a linear peptide chain, and after selective deprotection, the side-chain amine can be used for cyclization. mdpi.com

One common strategy involves the on-resin cyclization of a linear peptide precursor. After the linear sequence is assembled on a solid support, the protecting groups on the N-terminus and the lysine side chain are selectively removed. The cyclization is then achieved by forming an amide bond between the deprotected N-terminal amine and the lysine side-chain carboxyl group, or vice versa. Alternatively, the lysine side chain can be linked to the C-terminal carboxyl group of the peptide. mdpi.comnih.gov

This methodology has been used to synthesize a variety of cyclic peptides, including analogues of the antibiotic tyrocidine A. nih.gov In one example, a library of cyclic peptides was synthesized where the lysine side chain was used to introduce a fixed positive charge to facilitate mass spectrometry analysis. nih.gov The synthesis of cyclic peptidomimetics containing modified amino acids, such as β3-lysine, has also been reported, demonstrating the versatility of this approach. mdpi.com

Table 2: Examples of Cyclic Peptides and Peptidomimetics Synthesized Using Lysine Derivatives

| Compound | Cyclization Strategy | Key Building Block | Application | Reference |

| Tyrocidine A Analogues | On-resin head-to-tail cyclization | Fmoc-L-Lys(Boc)-OH | Antibiotics | nih.gov |

| Cyclic Opioid Peptidomimetics | On-resin side-chain to backbone cyclization | Fmoc-(R)- and (S)-β3-Lys(Mtt) | Opioid receptor ligands | mdpi.com |

| C2-Symmetric Cyclic Decapeptide | Intermolecular annulation | Fmoc-L-Lys(Boc)-OH | Aβ aggregation inhibitors | thieme-connect.de |

Development of Hybrid Peptide-Non-Peptide Structures and Peptidomimetics

The ability to selectively deprotect the lysine side chain in the presence of other protected functional groups makes Fmoc-L-Lys(Boc)-L-Leu-OH a valuable tool for the synthesis of hybrid structures and peptidomimetics. The exposed ε-amino group of lysine can be functionalized with a wide range of non-peptidic moieties, such as fluorescent dyes, biotin (B1667282), polyethylene (B3416737) glycol (PEG) chains, or other small molecules. chempep.com

This site-specific modification allows for the creation of peptide conjugates with tailored properties. For example, the attachment of a fluorescent dye can be used for imaging studies, while PEGylation can improve the pharmacokinetic profile of a therapeutic peptide. chempep.com

Furthermore, the lysine side chain can serve as an anchor point for the construction of more complex peptidomimetic scaffolds. By reacting the ε-amino group with various chemical entities, novel structures with altered conformational properties and biological activities can be generated. This approach has been used to develop peptidomimetics that mimic the secondary structures of peptides or that incorporate non-natural backbones.

Contributions to Chemical Ligation Methodologies

Fmoc-L-Lys(Boc)-L-Leu-OH and its derivatives have significantly contributed to the advancement of chemical ligation methodologies, most notably Native Chemical Ligation (NCL). NCL is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. Traditionally, NCL requires an N-terminal cysteine residue on one peptide fragment and a C-terminal thioester on the other.

To expand the scope of NCL beyond the limited availability of cysteine residues, researchers have developed methods utilizing modified lysine derivatives. acs.orgresearchgate.net In one such approach, a lysine derivative containing a thiol group is synthesized and incorporated into a peptide. acs.org This thiol-containing lysine can then participate in NCL, after which the thiol group can be removed to yield the native lysine residue. researchgate.net

The orthogonal protecting groups of Fmoc-L-Lys(Boc)-L-Leu-OH are crucial in the synthesis of the peptide fragments required for these modified ligation strategies. ethz.ch For instance, the Fmoc group allows for the assembly of the peptide chain using standard SPPS, while the Boc group on the lysine side chain can be maintained or selectively removed to allow for the introduction of the necessary modifications for ligation.

Utilization in Combinatorial Library Generation for Research

Fmoc-L-Lys(Boc)-L-Leu-OH is a key component in the generation of combinatorial peptide libraries, which are powerful tools for drug discovery and the study of protein-protein interactions. nih.govffame.org The use of this dipeptide, along with a variety of other protected amino acids, allows for the creation of vast collections of peptides with diverse sequences. nih.govffame.orgnih.gov

In the context of "one-bead-one-compound" (OBOC) libraries, Fmoc-L-Lys(Boc)-L-Leu-OH can be used to introduce a point of diversity. nih.gov After the synthesis of a common scaffold, the selective deprotection of the lysine side chain allows for the coupling of different amino acids or other chemical moieties to each bead, thereby generating a library of unique compounds. The Fmoc-based chemistry is well-suited for this purpose due to its ease of handling and the commercial availability of a wide range of protected amino acids. nih.gov

Positional scanning synthetic combinatorial libraries (PS-SCL) also benefit from the use of Fmoc-L-Lys(Boc)-L-Leu-OH. nih.gov In this approach, a series of sub-libraries are synthesized where each position in the peptide sequence is systematically fixed with a specific amino acid, while the other positions are randomized. The use of isokinetic mixtures of Fmoc-amino acids, including Fmoc-L-Lys(Boc)-OH, ensures that each amino acid is incorporated at a similar rate, leading to a more uniform representation of all possible sequences in the library. nih.gov

Table 3: Application of Fmoc-L-Lys(Boc)-L-Leu-OH in Combinatorial Libraries

| Library Type | Synthesis Strategy | Role of Fmoc-L-Lys(Boc)-L-Leu-OH | Application | Reference |

| One-Bead-One-Compound (OBOC) | Split-and-pool synthesis | Introduction of diversity at the lysine side chain | Discovery of novel ligands | nih.gov |

| Positional Scanning Synthetic Combinatorial Library (PS-SCL) | Isokinetic mixture of Fmoc-amino acids | Component of the randomized positions | Substrate profiling of proteases | nih.gov |

Incorporation of Post-Translational Modifications and Analogues

Fmoc-L-Lys(Boc)-L-Leu-OH serves as a versatile platform for the site-specific incorporation of post-translational modifications (PTMs) and their analogues into peptides. The ability to selectively deprotect the lysine side chain allows for the introduction of various modifications that are crucial for protein function, such as glycosylation, methylation, and selenation. researchgate.netresearchgate.netacs.org

Glycosylation: Glycosylated peptides can be synthesized by incorporating a pre-glycosylated lysine building block, such as Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH, during SPPS. researchgate.net This building block allows for the site-specific introduction of a glycan moiety onto the lysine side chain. Alternatively, a mixed Fmoc/Boc synthesis strategy can be employed where a Boc-protected glycosylated amino acid is incorporated into a peptide chain being assembled using Fmoc chemistry. core.ac.uk

Methylation: Site-specifically monomethylated peptides can be synthesized by using Nα-Fmoc-Nε-(Boc, methyl)-lysine as a building block in SPPS. researchgate.net This approach provides a convenient route for preparing peptides with this important PTM. Building blocks for dimethylated lysine are also available. nih.gov

Selenation: The incorporation of selenocysteine (B57510), the 21st proteinogenic amino acid, into proteins can be achieved through various strategies involving modified lysine derivatives. acs.organu.edu.aunih.gov One method involves the genetic incorporation of a protected selenocysteine derivative in response to a stop codon. acs.organu.edu.au Another approach involves the chemical synthesis of peptides containing selenolysine, a lysine analogue with a selenium atom in the side chain, which can then be used in chemical ligation reactions. researchgate.net

Analytical and Characterization Methodologies for Synthesized Products

Chromatographic Techniques for Purity and Identity Confirmation

Chromatography is a cornerstone for assessing the purity of synthetic peptides and their intermediates. It separates the target compound from impurities such as deletion sequences, byproducts from protecting group removal, or incompletely reacted starting materials.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for analyzing the purity of Fmoc-protected peptides. UHPLC, an evolution of HPLC utilizing smaller particle-sized columns, offers higher resolution, faster analysis times, and greater sensitivity. rsc.org In this technique, the analyte is passed through a nonpolar stationary phase (typically C18-silica) with a polar mobile phase.

For Fmoc-Lys(Boc)-Leu-OH, a typical mobile phase system consists of water and acetonitrile (B52724) (MeCN), with an acid additive like trifluoroacetic acid (TFA) or formic acid (FA) to improve peak shape and resolution. windows.netwindows.net A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is used to elute the dipeptide from the column. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, with detection commonly set at 214 nm for the peptide backbone and 262 nm or 301 nm for the Fmoc group. rsc.orgnih.gov Purity levels for such intermediates are typically required to be ≥98% or higher. sigmaaldrich.com

Table 1: Representative RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm particle size) windows.net |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water rsc.org |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN) rsc.org |

| Gradient | 5% to 95% B over 20-30 minutes |

| Flow Rate | 0.8 - 1.0 mL/min rsc.org |

| Detection Wavelength | 214 nm, 220 nm, or 262 nm rsc.orgrsc.org |

| Column Temperature | 40 °C nih.gov |

During peptide synthesis, there is a risk of racemization, where the L-amino acids convert to their D-enantiomers. Supercritical Fluid Chromatography (SFC) is a powerful technique for assessing the enantiomeric purity of chiral molecules like this compound. tandfonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a polar organic co-solvent like methanol (B129727) (MeOH). nih.govsemanticscholar.org

For the enantiopurity analysis of Fmoc-protected amino acids, chiral stationary phases (CSPs) are employed. Quinine-based anion exchanger-type CSPs have proven effective for separating the enantiomers of various Fmoc-amino acids, including Fmoc-Lys(Boc)-OH and Fmoc-Leu-OH. nih.govsemanticscholar.orgresearchgate.net The method would confirm that both the lysine (B10760008) and leucine (B10760876) residues within the dipeptide retain their desired L-configuration. The high efficiency and speed of SFC make it an excellent alternative to chiral HPLC for this purpose. tandfonline.com

Table 2: Example SFC Parameters for Enantioseparation of Constituent Fmoc-Amino Acids

| Parameter | Fmoc-Lys(Boc)-OH | Fmoc-Leu-OH |

|---|---|---|

| Chiral Stationary Phase | Quinine-based Anion Exchanger (QN-AX™) nih.gov | Quinine-based Anion Exchanger (QN-AX™) nih.gov |

| Mobile Phase | CO₂/MeOH (60/40, v/v) with 30 mM TEA and 60 mM FA nih.gov | CO₂/MeOH (60/40, v/v) with 30 mM TEA and 60 mM FA nih.gov |

| Retention Factor (k₁) | ~4.65 - 5.03 nih.gov | ~4.05 - 4.30 nih.gov |

| Selectivity (α) | >1.1 (indicative of separation) | >1.2 (indicative of separation) |

| Detection | 262 nm nih.gov | 262 nm nih.gov |

Data is based on studies of individual Fmoc-amino acids, which establish the principle for dipeptide analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Mass Spectrometry for Molecular Weight and Sequence Verification (e.g., HR-TOF-MS)

Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity of a synthesized peptide. High-Resolution Time-of-Flight (HR-TOF-MS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound. ambeed.comekb.eg

The experimentally measured mass is compared to the theoretical (calculated) mass of the compound. A close match (typically within a few parts per million) provides strong evidence that the correct product has been synthesized. In addition to confirming the parent ion, MS can also be used in tandem (MS/MS) mode to verify the amino acid sequence. Fragmentation of the peptide backbone yields characteristic b- and y-ions, and the mass difference between consecutive ions corresponds to a specific amino acid residue, thus confirming the Lys-Leu sequence.

Table 3: Molecular Identity of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₄₃N₃O₇ |

| Calculated Monoisotopic Mass | 597.3099 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ at m/z 598.3172 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of a molecule, confirming the covalent bonds and stereochemistry. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are used to fully characterize this compound.

¹H NMR confirms the presence of all expected proton-containing groups. scienceopen.com Key signals include the aromatic protons of the Fmoc group (typically δ 7.3-7.8 ppm), the nine equivalent protons of the Boc group (a sharp singlet around δ 1.4 ppm), and the distinct protons of the lysine and leucine side chains and backbones. scienceopen.com ¹³C NMR complements this by identifying all unique carbon atoms, such as the carbonyl carbons of the peptide bonds and protecting groups. scienceopen.com The combination of these spectra allows for unambiguous structural verification.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Characteristics |

|---|---|---|

| Fmoc Aromatic | 7.30 - 7.80 | Multiple signals, 8H scienceopen.com |

| **Fmoc Aliphatic (CH, CH₂) ** | 4.20 - 4.40 | Multiplets, 3H scienceopen.com |

| α-Protons (Lys, Leu) | 4.10 - 4.30 | Multiplets, 2H |

| Boc (t-Butyl) | ~1.40 | Singlet, 9H scienceopen.com |

| Lysine Side Chain (β, γ, δ, ε) | 1.30 - 3.10 | Multiplets, 8H |

| Leucine Side Chain (β, γ, δ) | 0.90 - 1.70 | Multiplets, 7H |

Shifts are approximate and based on data from constituent amino acids and general peptide structures.

Spectrophotometric Monitoring of Reaction Progress

During solid-phase peptide synthesis (SPPS), this compound may be an intermediate attached to the solid support. To continue the synthesis, the N-terminal Fmoc protecting group must be removed. This deprotection step is typically accomplished using a solution of a secondary amine, such as 20% piperidine (B6355638) in DMF. iris-biotech.de

The progress of this reaction can be conveniently monitored in real-time using UV-Vis spectrophotometry. researchgate.net The cleavage of the Fmoc group liberates dibenzofulvene (DBF), which reacts with piperidine to form a piperidine-dibenzofulvene adduct. iris-biotech.de This adduct possesses a strong and distinct UV absorbance maximum around 301 nm. rsc.orgresearchgate.net By monitoring the increase and subsequent plateau of the absorbance at this wavelength, the completion of the deprotection reaction can be confirmed before proceeding to the next coupling step. This quantitative monitoring ensures high efficiency at each stage of the synthesis. researchgate.net

Table 5: Principle of Spectrophotometric Monitoring for Fmoc Deprotection

| Step | Process | Monitoring Method |

|---|---|---|

| 1. Deprotection | The resin-bound peptide is treated with a piperidine/DMF solution. | - |

| 2. Cleavage | The Fmoc group is cleaved, releasing dibenzofulvene (DBF). researchgate.net | - |

| 3. Adduct Formation | DBF reacts with piperidine to form a UV-active adduct. iris-biotech.de | Continuous measurement of the eluant's absorbance. |

| 4. Detection | The adduct is quantified by its absorbance at ~301 nm (ε ≈ 7,800 M⁻¹cm⁻¹). rsc.orgiris-biotech.de | A stable, maximum absorbance indicates reaction completion. |

Future Directions and Emerging Research Avenues in Peptide Chemistry

Development of Next-Generation Protecting Group Strategies for Lysine (B10760008) and Leucine (B10760876)

The orthogonal protection offered by the Fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups in Fmoc-lys(boc)-OH is a cornerstone of modern solid-phase peptide synthesis (SPPS). ontosight.aichempep.com However, the synthesis of increasingly complex and modified peptides necessitates an expanded toolbox of protecting groups with finely-tuned chemical specificities.

Research is focused on developing novel protecting groups for the lysine side chain that are orthogonal to both Fmoc and Boc, allowing for site-specific modification of peptides. For instance, to create branched or cyclized peptides, a distinct protecting group on a specific lysine is required that can be removed without affecting other protected groups. iris-biotech.de Groups such as 4-methyltrityl (Mtt), allyloxycarbonyl (Alloc), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) are employed for this purpose due to their unique cleavage conditions. rsc.orgsigmaaldrich.com The ivDde group, for example, is stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for Boc removal, but can be selectively cleaved by hydrazine. sigmaaldrich.com

A newer generation of protecting groups, such as those based on methyl dimethylbarbituric acid (Dmb), are being investigated to overcome limitations of existing groups like Dde, which can be prone to migration ("scrambling") during synthesis. iris-biotech.de These next-generation groups aim to provide enhanced stability during synthesis while allowing for clean, high-yield removal under specific, mild conditions. While the isobutyl group of leucine is generally stable and unreactive, research into more labile protecting groups could be beneficial for specific applications requiring temporary modification or solubilization of highly hydrophobic sequences.

| Protecting Group | Typical Use | Cleavage Condition | Orthogonality to Fmoc/Boc |

| Boc (tert-butoxycarbonyl) | Lysine side-chain (ε-amino) | Strong acid (e.g., TFA) | Orthogonal to Fmoc |

| Fmoc (9-fluorenylmethyloxycarbonyl) | α-amino group | Base (e.g., 20% piperidine in DMF) | Orthogonal to Boc |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Orthogonal Lysine side-chain | 2% Hydrazine in DMF | Orthogonal to Fmoc and Boc |

| Mtt (4-methyltrityl) | Orthogonal Lysine side-chain | Mildly acidic conditions (e.g., 1% TFA) | Orthogonal to Fmoc and Boc |

| Alloc (allyloxycarbonyl) | Orthogonal Lysine side-chain | Pd(0) catalyst | Orthogonal to Fmoc and Boc |

Advancements in Automated and High-Throughput Peptide Synthesis Platforms

The synthesis of peptides, once a laborious manual process, has been revolutionized by automation. asymchem.comcreative-peptides.com Modern automated peptide synthesizers have significantly increased throughput, reproducibility, and the ability to create complex, long peptide sequences. asymchem.comgrammeroverview.com These platforms precisely control the addition of reagents like Fmoc-lys(boc)-leu-OH, washing steps, and deprotection cycles, minimizing human error and ensuring batch-to-batch consistency. creative-peptides.comgrammeroverview.com

Recent advancements are pushing the boundaries of speed and efficiency. Microwave-assisted peptide synthesis, for example, can dramatically reduce reaction times from hours to minutes by accelerating the formation of peptide bonds. asymchem.comgrammeroverview.com This technology maintains high purity and yield, making it particularly useful for synthesizing difficult or complex peptides. asymchem.com

Beyond synthesis, purification remains a significant bottleneck in producing large peptide libraries. biotage.co.jp To address this, high-throughput parallel purification systems are being developed. biotage.co.jp Technologies like automated solid-phase extraction (SPE) allow for the simultaneous purification of many peptides (e.g., 96 at a time), which is essential for drug discovery and screening applications where large numbers of unique peptides need to be tested. biotage.co.jp These integrated platforms, combining automated synthesis with high-throughput purification, are accelerating the discovery and development of novel peptide-based therapeutics. rroij.com

Rational Design and Computational Modeling of Peptide Sequences and Synthetic Pathways

The ability to predict the structure and function of peptides before synthesis is a major goal in peptide chemistry. Rational design and computational modeling are emerging as powerful tools to achieve this, moving the field beyond trial-and-error approaches. frontiersin.orgnih.govresearchgate.net By leveraging computational tools, researchers can design peptides with specific properties, such as high-affinity binding to a biological target. frontiersin.orgnih.gov

Computational models can predict how a peptide sequence will fold, its stability, and how it will interact with other molecules. tandfonline.comfrontiersin.org This is particularly important for designing peptide macrocycles or stapled peptides, where conformational rigidity is key to biological activity. tandfonline.com For a dipeptide like this compound, computational tools can help predict the optimal conditions for its incorporation into a growing peptide chain, minimizing side reactions like aspartimide formation or racemization. nih.gov

Furthermore, machine learning and AI are being applied to analyze vast datasets from previous syntheses to predict the success of a particular synthetic pathway. frontiersin.orgnih.gov These models can identify potential difficulties in a sequence and suggest alternative strategies, such as using different protecting groups or coupling reagents. frontiersin.org This in silico optimization saves time, resources, and reduces the failure rate in the lab, making the synthesis of complex peptides more efficient and predictable. tandfonline.com

Exploration of Sustainable and Green Chemistry Approaches in Peptide Synthesis

Traditional peptide synthesis, particularly SPPS, is notorious for its heavy reliance on hazardous organic solvents like dimethylformamide (DMF) and large excesses of reagents, leading to significant chemical waste. advancedchemtech.comresearchgate.net Consequently, a major future direction is the development of greener and more sustainable synthetic methods. researchgate.netambiopharm.com

Key areas of research in green peptide chemistry include:

Solvent Replacement and Recycling : Efforts are underway to replace hazardous solvents with more environmentally benign alternatives, such as water or ethanol. advancedchemtech.com Companies are also implementing solvent recycling systems to recover and reuse solvents like acetonitrile (B52724) (ACN) and DMF, reducing hazardous waste output. ambiopharm.com

Process Optimization : Moving from traditional batch processing to continuous flow synthesis can minimize waste by using reagents more efficiently and allowing for precise control over reaction conditions. advancedchemtech.com Optimizing reaction conditions and using more efficient reagents reduces the number of washing and purification steps required. advancedchemtech.com

Energy Efficiency : The use of energy-efficient equipment, such as microwave peptide synthesizers, not only speeds up synthesis but can also reduce energy consumption. ambiopharm.com Alternative purification methods like crystallization and precipitation are being explored as lower-energy substitutes for lyophilization. ambiopharm.com

Greener Reagents : The development of TFA-free cleavage protocols and the use of reagents derived from renewable sources are also key goals. advancedchemtech.comlubrizol.com

These green chemistry principles are being applied throughout the entire workflow, from the choice of starting materials to the final purification steps, aiming to make peptide manufacturing more economically and environmentally sustainable. polypeptide.com

Applications in Chemical Biology Tool Development and Probe Synthesis

The unique properties of the this compound building block, with its two distinct and orthogonally protected amino groups, make it an invaluable tool in chemical biology. chempep.com The ability to selectively deprotect the α-amino (Fmoc) and ε-amino (Boc) groups allows for the precise, site-specific introduction of modifications. chempep.compeptide.com

This capability is exploited in the synthesis of a wide range of chemical probes and tools:

Branched and Multivalent Peptides : The lysine side chain can serve as a branching point to construct multivalent peptides, which can be used to study receptor clustering or to develop more potent therapeutic agents. chempep.com

Bioconjugation : After selective deprotection of the lysine side chain, various functional molecules can be attached. This includes fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties. chempep.com

Isotopically Labeled Peptides : Isotopically labeled versions of Fmoc-Lys(Boc)-OH, such as Fmoc-Lys(Boc)-OH (¹³C₆, ¹⁵N₂), are crucial for quantitative proteomics. chempep.com When incorporated into peptides, they serve as internal standards for mass spectrometry, allowing for precise measurement of protein expression levels in complex biological samples. chempep.com

Bio-orthogonal Probes : The lysine side chain can be modified with bio-orthogonal handles, such as azides or alkynes. universiteitleiden.nl These handles allow the peptide to be tagged with a reporter molecule inside a living system through click chemistry, enabling the study of biological processes in real-time. universiteitleiden.nl

The versatility of this compound and similar building blocks provides chemists with the tools to construct sophisticated molecular probes to dissect complex biological pathways and to develop next-generation diagnostics and therapeutics.

Q & A

Q. What is the role of Fmoc and Boc protecting groups in Fmoc-Lys(Boc)-Leu-OH during peptide synthesis?

- Methodological Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of lysine during solid-phase peptide synthesis (SPPS), allowing sequential deprotection using 20% piperidine in DMF. The Boc (tert-butoxycarbonyl) group protects the ε-amino side chain of lysine, which is removed under acidic conditions (e.g., trifluoroacetic acid, TFA) during final cleavage from the resin. This dual protection prevents undesired side reactions during chain elongation .

- Key Data :

| Protection Group | Deprotection Agent | Stability During Synthesis |

|---|---|---|

| Fmoc (α-amino) | Piperidine | Labile to base |

| Boc (ε-amino) | TFA | Stable to base, labile to acid |

Q. How is this compound purified after synthesis?

- Methodological Answer : Post-synthesis purification typically involves reverse-phase HPLC using a C18 column with gradients of acetonitrile/water (0.1% TFA). Precipitation methods (e.g., cold ether) are also effective due to the compound’s limited solubility in aqueous buffers. Solubility data (≥100.8 mg/mL in DMSO) should guide solvent selection for sample preparation .

Advanced Research Questions

Q. How can low coupling efficiency of this compound in SPPS be addressed?

- Methodological Answer : Low coupling efficiency often arises from steric hindrance or poor resin swelling. Strategies include:

- Resin Optimization : Use low-loaded resins (e.g., TentaGel at 0.19 mmol/g) to improve accessibility .

- Double Coupling : Repeat coupling steps with activating agents like HATU/HOAt.

- Solvent Choice : DMA (dimethylacetamide) enhances solubility and reaction homogeneity .

- Data-Driven Example :

| Resin Type | Loading (mmol/g) | Yield (%) |

|---|---|---|

| Wang Resin | 0.57 | Low |

| TentaGel | 0.19 | 22.2 |

| HMPB Resin | 0.40 | 38.4 |

Q. What analytical techniques validate the incorporation of this compound into a peptide sequence?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight (468.5 g/mol for the monomer) and detect side products (e.g., incomplete deprotection) .

- HPLC Retention Time : Compare elution profiles against standards under gradient conditions (e.g., 10–90% acetonitrile over 30 minutes).

- Amino Acid Analysis (AAA) : Hydrolyze the peptide and quantify lysine and leucine residues .

Q. How do pseudoproline modifications (e.g., ΨMe,MePro) influence the synthesis of peptides containing this compound?

- Methodological Answer : Pseudoproline dipeptides (e.g., Fmoc-Lys(Boc)-Ser[ΨMe,MePro]-OH) reduce aggregation during SPPS by introducing a kink in the peptide backbone. This is critical for synthesizing long or hydrophobic sequences. For example, using ΨMe,MePro-modified residues improves yields by 15–20% in 20-mer peptides .

Contradictions and Resolutions

- Resin Selection : shows TentaGel’s low loading improves yields for complex peptides, while HMPB resin performs better for shorter sequences. Researchers must balance accessibility and steric effects based on target peptide length.

- Solubility vs. Reactivity : While DMA enhances solubility (), prolonged use may lead to racemization. Limit DMA exposure to <2 hours per coupling step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.